![molecular formula C16H16N6S B14314412 N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid CAS No. 113367-93-4](/img/structure/B14314412.png)
N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
The synthesis of N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid typically involves a multi-step process. One common synthetic route starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .
Analyse Des Réactions Chimiques
N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole core allows for nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or DMSO, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.
Medicine: The compound’s ability to inhibit certain enzymes and proteins makes it useful in medicinal chemistry for developing therapeutic agents.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid involves its interaction with molecular targets such as enzymes and proteins. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid can be compared with other benzimidazole derivatives, such as:
Mebendazole: An anthelmintic drug used to treat parasitic worm infections.
Fenbendazole: Another anthelmintic used in veterinary medicine.
Albendazole: Used to treat a variety of parasitic worm infestations.
Thiabendazole: An antifungal and anthelmintic agent.
The uniqueness of N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid lies in its specific structure, which allows for unique interactions with molecular targets and diverse chemical reactivity .
Propriétés
Numéro CAS |
113367-93-4 |
|---|---|
Formule moléculaire |
C16H16N6S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-3-benzylthiourea |
InChI |
InChI=1S/C16H16N6S/c23-16(17-10-12-6-2-1-3-7-12)18-11-19-22-15-20-13-8-4-5-9-14(13)21-15/h1-9,11H,10H2,(H2,20,21,22)(H2,17,18,19,23) |
Clé InChI |
KHRBEOLRUMZVHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=S)N=CNNC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


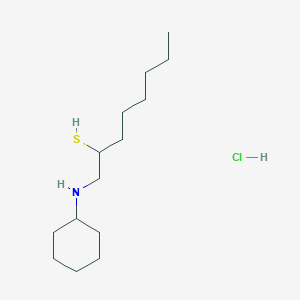
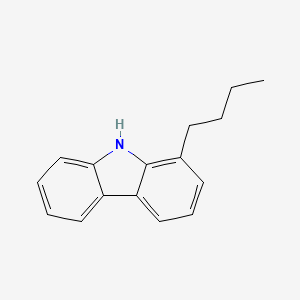


![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

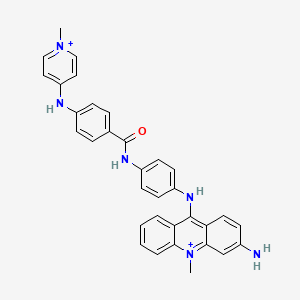
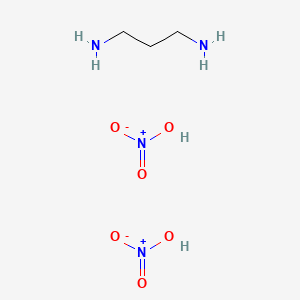
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
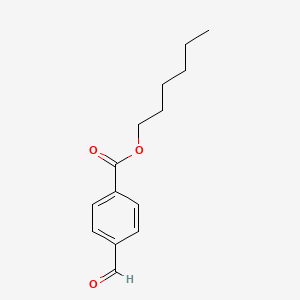
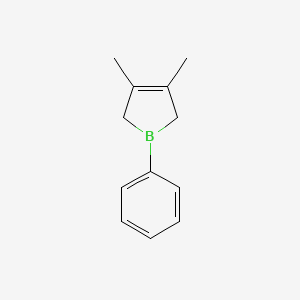

![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
